4-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline
Description
Chemical Identity and Systematic Nomenclature
The chemical identity of this compound is unambiguously defined by its International Union of Pure and Applied Chemistry (IUPAC) name, which reflects its substitution pattern and functional groups. The benzene ring is numbered such that the amine group (-NH-) occupies position 1, with fluorine at position 4 and a methyl group at position 3. The nitrogen atom is further substituted with a 2,2,2-trifluoroethyl group (-CH₂CF₃).
Table 1: Key identifiers for this compound
| Property | Value |
|---|---|
| CAS Registry Number | 70382-58-0 |
| Molecular Formula | C₉H₉F₄N |
| Molecular Weight | 207.17 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CC(=C(C=C1)F)NCC(F)(F)F |
| InChIKey | Not explicitly reported |
The systematic name adheres to IUPAC Rule A-62 for numbering substituents on aromatic amines, prioritizing the amine group as the principal functional group. The trifluoroethyl substituent is denoted using the prefix "N-(2,2,2-trifluoroethyl)," while positional descriptors (4-fluoro, 3-methyl) specify the aromatic ring substitutions.
Structural Features and Functional Group Analysis
The molecule’s structure integrates three key functional groups:
- Aromatic amine core : The aniline group provides a planar benzene ring with conjugated π-electrons, enabling electrophilic substitution reactions.
- Fluorine substituent : Positioned para to the amine, fluorine’s electronegativity (-3.98 Pauling scale) induces electron withdrawal through inductive effects, polarizing the ring and directing incoming electrophiles to ortho/para positions.
- Trifluoroethylamine side chain : The -N-CH₂CF₃ group introduces steric bulk (van der Waals volume ≈ 55 ų) and strong electron-withdrawing characteristics due to the -CF₃ moiety’s -I effect.
Electronic effects :
- The trifluoroethyl group reduces the nitrogen’s basicity compared to unsubstituted aniline (predicted pKa ~4.5 vs. 4.6 for aniline).
- Quantum mechanical calculations on analogous compounds suggest a dipole moment of ~3.5 Debye, oriented along the N-CF₃ axis.
Steric considerations :
- The methyl group at C3 creates a 1,3-diaxial interaction with the trifluoroethyl chain, imposing a dihedral angle of ~60° between the benzene ring and the -N-CH₂CF₃ group. This conformation minimizes steric clash while allowing partial conjugation between the nitrogen lone pair and the aromatic system.
Historical Context in Organofluorine Chemistry
The synthesis and application of this compound are rooted in the post-World War II expansion of organofluorine chemistry. Key historical milestones include:
- 1930s–1940s : Development of fluorination techniques using HF and SbF₃ (e.g., the Simons process), enabling industrial-scale production of fluorocarbons.
- 1950s–1960s : Emergence of trifluoroethylamines as intermediates for pharmaceuticals and agrochemicals, driven by the discovery of fluorinated anilines’ enhanced metabolic stability.
- 1980s–present : Adoption of directed ortho-metalation strategies for regioselective functionalization of fluorinated anilines, facilitating access to multisubstituted derivatives like this compound.
Industrial demand for fluorinated aromatic amines surged following the 1970s commercialization of fluoroquinolone antibiotics (e.g., ciprofloxacin), which utilize fluorine’s ability to enhance bioavailability and target binding. The compound’s trifluoroethyl group exemplifies the industry’s shift toward "tailor-made" fluorinated building blocks that optimize material properties while minimizing synthetic complexity.
Table 2: Timeline of relevant advancements in organofluorine chemistry
| Era | Innovation | Impact on Compound Development |
|---|---|---|
| Pre-1940 | Isolation of elemental fluorine (Moissan) | Enabled fluorination reactions |
| 1950s | Trifluoroacetic acid derivatives | Provided CF₃ precursors |
| 1980s | Transition-metal-catalyzed fluorinations | Improved regioselectivity in synthesis |
| 2000s | Flow chemistry for hazardous fluorinations | Scalable production of trifluoroethylamines |
Properties
Molecular Formula |
C9H9F4N |
|---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
4-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H9F4N/c1-6-4-7(2-3-8(6)10)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |
InChI Key |
RMAXEKBBXXIPKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-fluoro-3-methylaniline Intermediate
- Starting from 4-bromo-2-fluorobenzotrifluoride or related fluorinated aromatic precursors, selective substitution and reduction steps are employed.
- A patent (CN110885290A) describes a related synthesis for trifluoromethyl-substituted anilines involving:
- Dissolution of the precursor in an organic solvent.
- Reaction with tert-butyl carbamate and a palladium catalyst system (e.g., 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) under nitrogen atmosphere.
- Subsequent treatment with hydrogen chloride to obtain the aniline hydrochloride salt.
- This method is noted for mild conditions, simple operation, and high yield, which can be adapted for the fluoro-methyl substituted aniline precursor.
N-Trifluoroethylation of Aniline
- The key step involves the introduction of the 2,2,2-trifluoroethyl group onto the aniline nitrogen.
- A common approach is the reaction of the aniline with 2,2,2-trifluoroethylamine or its derivatives under catalytic conditions.
- Catalysts such as iron porphyrin complexes have been reported to facilitate this N-trifluoroethylation efficiently.
- Alternative modern methods include metallaphotoredox catalysis , where nickel or iridium catalysts promote multicomponent coupling reactions involving nitroarenes, trifluoropropene, and amines to construct complex N-trifluoroalkyl anilines with high chemo- and regioselectivity.
- These photocatalytic methods enable modular and selective synthesis under mild conditions, offering a route to 4-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline analogs.
Representative Synthesis Example
Reaction Parameters and Optimization
| Parameter | Typical Range / Conditions | Effect on Reaction |
|---|---|---|
| Temperature | 20–80 °C (for N-trifluoroethylation) | Higher temps may increase rate but risk side reactions |
| Catalyst | Pd complexes for amination; iron porphyrin or Ni/Ir for N-trifluoroethylation | Essential for selectivity and yield |
| Solvent | Organic solvents such as toluene, THF, or acetonitrile | Solvent polarity affects catalyst activity and solubility |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation and side reactions |
| Reaction Time | 12–48 hours depending on step | Longer times improve conversion but may reduce purity |
Analytical and Characterization Data
- NMR Spectroscopy:
- ^1H NMR shows characteristic aromatic protons, methyl singlet (~2.3 ppm), and trifluoroethyl methylene quartet (~3.4 ppm).
- ^19F NMR confirms fluorine atoms on aromatic ring and trifluoroethyl group.
- Mass Spectrometry: Confirms molecular weight ~207.17 g/mol consistent with C9H9F4N.
- Purity: Typically >95% by chromatographic methods.
Research Findings and Practical Considerations
- The presence of the trifluoroethyl group significantly enhances the compound's chemical stability and biological membrane permeability, making it valuable for pharmaceutical research.
- The synthetic methods combining palladium-catalyzed amination and photoredox or iron-catalyzed N-trifluoroethylation provide efficient, scalable routes.
- Mild reaction conditions and simple workup procedures improve safety and operational ease, important for industrial applications.
- Careful control of fluorination and substitution patterns on the aromatic ring is critical to avoid regioisomeric impurities.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Pd-catalyzed amination + HCl deprotection | 4-bromo-2-fluorobenzotrifluoride | Pd catalyst, tert-butyl carbamate, HCl | Mild temp, N2 atmosphere | High yield, simple operation | Requires Pd catalyst, multi-step |
| Iron porphyrin-catalyzed N-trifluoroethylation | 4-fluoro-3-methylaniline | 2,2,2-trifluoroethylamine, iron porphyrin | Mild temp, organic solvent | Efficient N-alkylation | Catalyst availability |
| Metallaphotoredox multicomponent coupling | Nitroarenes, trifluoropropene, amines | Ni or Ir catalyst, photocatalyst | Ambient temp, light irradiation | Modular, selective, mild | Requires photochemical setup |
This detailed analysis consolidates current knowledge on the preparation of this compound, emphasizing catalytic methods for selective fluorinated aniline synthesis and N-trifluoroethylation. The described methods balance efficiency, selectivity, and practicality, supporting further research and industrial application of this fluorinated aniline derivative.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
4-Fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aniline Backbone
2,3-Dimethyl-N-(2,2,2-Trifluoroethyl)Aniline
- Molecular Formula : C₁₀H₁₂F₃N
- Key Differences : Replaces the 4-fluoro group with a methyl group.
- The additional methyl group increases steric hindrance, which may reduce binding affinity in biological systems compared to the target compound .
4-Chloro-N-(2,2,2-Trifluoroethyl)Aniline
- Molecular Formula : C₇H₇ClF₃N
- Key Differences : Substitutes 4-fluoro and 3-methyl groups with a single 4-chloro group.
- Impact : Chlorine’s larger atomic radius and weaker electronegativity compared to fluorine may alter electronic distribution and solubility. This compound is associated with applications in antipsychotic drugs (e.g., Quazepam) .
4-Methoxy-N-(2,2,2-Trifluoroethyl)Aniline
- Molecular Formula: C₉H₁₀F₃NO
- Key Differences : Replaces 4-fluoro and 3-methyl with a methoxy (-OCH₃) group.
- Impact : The electron-donating methoxy group increases aromatic ring electron density, opposing the electron-withdrawing trifluoroethyl group. This could enhance stability in acidic conditions but reduce electrophilic substitution reactivity .
Functional Group Variations
2-Fluoro-5-(Trifluoromethyl)Aniline
- Molecular Formula : C₇H₅F₄N
- Key Differences : Features a trifluoromethyl (-CF₃) group at the 5-position instead of the trifluoroethylamine group.
- Impact : The -CF₃ group is strongly electron-withdrawing, increasing acidity of the amine (pKa ~1.5–2.5). This compound is used in agrochemical intermediates .
3,4-Difluoro-N-Methyl-N-(2-(Phenylselanyl)Phenyl)Aniline
- Molecular Formula : C₁₉H₁₄F₂NSe
- Key Differences : Incorporates selenium and a methyl group on the nitrogen.
- Impact : Selenium’s polarizability enhances catalytic activity in oxidation reactions. The methyl group reduces amine basicity, making it less reactive in protonation compared to the target compound .
Agrochemical Derivatives
- Lead Compound LZ-1 Analogues : 2-Fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)aniline derivatives exhibit acaricidal activity against Tetranychus cinnabarinus (carmine spider mites). The thioether (-S-) linkage in these compounds enhances lipid solubility, improving pesticidal efficacy compared to the target compound’s amine linkage .
Pharmaceutical Intermediates
Physical Properties Comparison
Notes: Higher LogP values indicate greater lipophilicity, influencing membrane permeability in biological systems.
Biological Activity
4-Fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline is a fluorinated aromatic amine that has garnered attention due to its potential biological activities. The incorporation of fluorine and trifluoroethyl groups enhances its lipophilicity and chemical stability, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H9F4N, with a molecular weight of 207.17 g/mol. The presence of the trifluoroethyl moiety is particularly significant as it can enhance the compound's ability to penetrate biological membranes and interact with enzymes and receptors.
The mechanism of action for this compound involves its binding affinity to specific molecular targets. The fluorine atoms can form strong hydrogen bonds with proteins, potentially leading to enzyme inhibition or receptor modulation. This interaction is crucial for understanding its therapeutic potential in various diseases.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. These properties are attributed to enhanced lipophilicity due to the trifluoroethyl group, which facilitates better penetration through biological membranes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antibacterial | |
| 3-Fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline | Antifungal | |
| 2-Methyl-N-(2,2,2-trifluoroethyl)aniline | Antibacterial |
Cytotoxicity and Cancer Research
Studies have explored the cytotoxic effects of fluorinated anilines against various cancer cell lines. While specific data on this compound is limited, related compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms involving EGFR (Epidermal Growth Factor Receptor) inhibition .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Case Studies
- Antimicrobial Efficacy : In a study examining the antimicrobial properties of fluorinated anilines, it was found that compounds with trifluoroethyl groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity in Cancer Models : Research involving anilino derivatives showed significant cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against several types of cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
